molecular formula C11H21N B1196802 1-Cyclohexylpiperidine CAS No. 3319-01-5

1-Cyclohexylpiperidine

Cat. No. B1196802
CAS RN: 3319-01-5
M. Wt: 167.29 g/mol
InChI Key: DSSKLTAHHALFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Cyclohexylpiperidine and related compounds involves multiple steps, including the use of different reagents and conditions to achieve the desired chemical structure. For instance, the synthesis of heterocyclic compounds through reactions of Cyclohex-1-enyl with 1,1-Dimethyl-3-oxobutyl isothiocyanate has been explored, yielding various products depending on the reaction conditions (Singh & Singh, 1975). Moreover, the use of a nitrogen-bound silicon tether in intramolecular Diels−Alder reactions has been employed for the synthesis of complex structures, demonstrating the versatility of approaches in synthesizing cyclohexylpiperidine derivatives (Brosius, Overman, & Schwink, 1999).

Molecular Structure Analysis

The molecular structure and conformational properties of N-cyclohexylpiperidine have been extensively studied, revealing that the compound can exist in multiple conformeric forms. These forms differ by their axial and/or equatorial positions and the relative orientation of the two rings, with some conformers showing stability in both gas and liquid phases (Shlykov et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-Cyclohexylpiperidine are diverse, including its use in cycloisomerization reactions to synthesize trans-divinylpiperidines. These reactions involve complex mechanisms, including allylic C-H activation and alkene insertion, highlighting the compound's reactivity and potential in synthetic chemistry (Cui et al., 2019).

Physical Properties Analysis

The study of physical properties, such as crystal structures, provides insights into the compound's stability and potential applications. For example, the crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI) reveals the arrangement of molecular entities and their intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Chebbi et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-Cyclohexylpiperidine, such as its role as a thermolytic draw solute in osmotically driven membrane processes, demonstrate its utility in various applications. The compound's ability to form concentrated aqueous ammonium bicarbonate solutions with high osmotic pressure underlines its potential in desalination and water treatment technologies (Orme & Wilson, 2015).

Scientific Research Applications

  • Crystal Structure Analysis : A study by Geneste et al. (1981) used X-ray crystallography to analyze the structure of a compound related to 1-Cyclohexylpiperidine, revealing details about its conformational deformations, particularly focusing on the outward bending of the alkyl substituent (Geneste et al., 1981).

  • Osmotically Driven Membrane Processes : Orme and Wilson (2015) demonstrated the use of 1-Cyclohexylpiperidine as a thermolytic draw solute in osmotically driven membrane processes, exploring its efficacy in forming concentrated aqueous ammonium bicarbonate solution under specific conditions (Orme & Wilson, 2015).

  • Total Synthesis of Natural Products : In the context of synthesizing natural products, Brosius, Overman, and Schwink (1999) reported the total synthesis of aloperine, where 1-Cyclohexylpiperidine-related compounds were used in key steps involving intramolecular Diels−Alder reactions (Brosius et al., 1999).

  • Arthropod Repellents : Research by Klun, Ma, and Gupta (2000) focused on the synthesis and characterization of stereoisomers of compounds structurally related to 1-Cyclohexylpiperidine, evaluating their effectiveness as repellents against blood-feeding arthropods (Klun et al., 2000).

  • Molecular Structure and Conformational Properties : Shlykov et al. (2015) conducted a study on the conformational properties and molecular structure of N-cyclohexylpiperidine, a compound closely related to 1-Cyclohexylpiperidine, using various analytical techniques like quantum chemical calculations and gas-phase electron diffraction (Shlykov et al., 2015).

  • Aromatase Inhibitory Activity : Staněk et al. (1991) synthesized novel derivatives related to 1-Cyclohexylpiperidine and tested them for their aromatase inhibitory activity, revealing potential applications in endocrine therapy for hormone-dependent tumors (Staněk et al., 1991).

Safety And Hazards

1-Cyclohexylpiperidine is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

1-Cyclohexylpiperidine has potential applications in forward osmosis water separation and CO2 recovery . Its use as a draw solute that responds to external stimuli, specifically the presence of CO2, is a promising area of research .

properties

IUPAC Name

1-cyclohexylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSKLTAHHALFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186839
Record name Piperidine, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylpiperidine

CAS RN

3319-01-5
Record name Cyclohexylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3319-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Cyclohexylpiperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3LR8GN9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylpiperidine
Reactant of Route 3
Reactant of Route 3
1-Cyclohexylpiperidine
Reactant of Route 4
1-Cyclohexylpiperidine
Reactant of Route 5
Reactant of Route 5
1-Cyclohexylpiperidine
Reactant of Route 6
1-Cyclohexylpiperidine

Citations

For This Compound
160
Citations
CJ Orme, AD Wilson - Desalination, 2015 - Elsevier
… In response we investigated 1-cyclohexylpiperidine (CHP), featuring two ring systems around the nitrogen center. A number of CHP properties are predicted to provide improvements …
Number of citations: 60 www.sciencedirect.com
S Maayani, H Weinstein, N Ben-Zvi, S Cohen… - Biochemical …, 1974 - Elsevier
Phencyclidine (sernyl ® , 1-[(1 -phenylcyclohexyl)piperidinel]) and ten of its derivatives, known for their psychotomimetic activity, are potent competitive inhibitors of butyry-…
Number of citations: 155 www.sciencedirect.com
P Cruz-Tato, TMJ Richardson, J Romero-Mangado… - ACS …, 2020 - ACS Publications
… In this paper, we discuss the use of a switchable polarity solvent, 1-cyclohexylpiperidine (CHP), as a draw solute that responds to external stimuli. Specifically, the miscibility of CHP can …
Number of citations: 4 pubs.acs.org
C Jaime, E Ōsawa - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
The reported high barriers (75–80 kJ mol–1) for a conformational process of 2,2′-dimethyl-4,4′-dialkyl-1,1′-bipiperidines (1) do not originate from the claimed eclipsing conformation …
Number of citations: 11 pubs.rsc.org
F Berardi, C Abate, S Ferorelli, V Uricchio… - Journal of medicinal …, 2009 - ACS Publications
… Conversely, the affinity toward σ 1 receptor increased for the 1-cyclohexylpiperidine derivative 24 (K i = 1.10 nM), showing a better fitting at the σ 1 receptor for distal N-atom. On the …
Number of citations: 51 pubs.acs.org
K Mollet, S Catak, M Waroquier… - The Journal of …, 2011 - ACS Publications
The reactivity of 2-(2-mesyloxyethyl)azetidines, obtained through monochloroalane reduction and mesylation of the corresponding β-lactams, with regard to different nucleophiles was …
Number of citations: 43 pubs.acs.org
B Adhikari, CJ Orme, MG Jones, DS Wendt… - Journal of Membrane …, 2019 - Elsevier
… Different methods of introducing CO 2 to a heterogeneous mixture of water and 1-cyclohexylpiperidine are explored in order to generate a single-phase aqueous 1-…
Number of citations: 7 www.sciencedirect.com
AD Wilson, CJ Orme - RSC Advances, 2015 - pubs.rsc.org
… ammonium and bicarbonate ions were produced at various concentrations for three different amines: N,N-dimethylcyclohexylamine, N,N-dimethyloctylamine, and 1-cyclohexylpiperidine…
Number of citations: 34 pubs.rsc.org
M Maeda, S Tsukiyama, T Fukumura, K Orita… - International journal of …, 1991 - Elsevier
The cis and trans isomers of 1−[4−fluoromethyl-1−(2-thienyl)cyclohexyl]piperidine (FTCP) were prepared as fluorine-substituted analogs of the potent N- methyl- D - aspartate receptor …
Number of citations: 10 www.sciencedirect.com
S Maayani, H Weinstein, N Ben-Zvi, S Cohen… - Biochem. Pharmacol., 1974
Number of citations: 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.